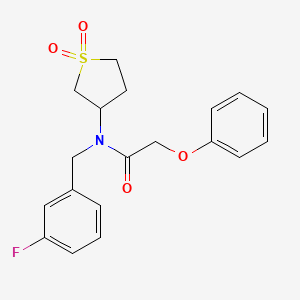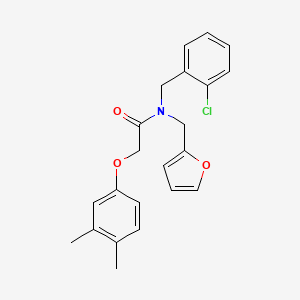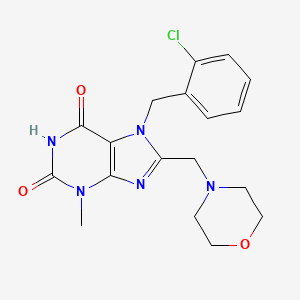![molecular formula C12H18N6 B11419516 6-(4-Ethylpiperazin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11419516.png)
6-(4-Ethylpiperazin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Ethylpiperazin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under controlled conditions . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethylpiperazin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule .
Scientific Research Applications
6-(4-Ethylpiperazin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-Ethylpiperazin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the disruption of cancer cell proliferation and survival . The compound may also interact with bacterial enzymes, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro[1,2,4]triazolo[4,3-b]pyridazine
- 1,2,4-Triazolo[1,5-a]pyridines
- 3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines
Uniqueness
6-(4-Ethylpiperazin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the ethylpiperazinyl group enhances its solubility and bioavailability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C12H18N6 |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C12H18N6/c1-3-16-6-8-17(9-7-16)12-5-4-11-14-13-10(2)18(11)15-12/h4-5H,3,6-9H2,1-2H3 |
InChI Key |
MKRWEJNUTPVVCF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NN3C(=NN=C3C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B11419436.png)

![N-((Z)-2-(1-ethyl-1H-indol-3-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-3,4-dimethoxybenzamide](/img/structure/B11419448.png)
![8-[(dibenzylamino)methyl]-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11419456.png)
![methyl 4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B11419460.png)
![1-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/structure/B11419464.png)
![2-(3-methoxypropyl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11419471.png)
![5-benzyl-2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B11419476.png)
![Methyl 2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11419482.png)
![N-[(2-hydroxyquinolin-3-yl)methyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B11419484.png)

![Diethyl {2-(4-chlorobenzyl)-5-[(4-fluorobenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11419493.png)
![N-(2-methylcyclohexyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11419498.png)

